molecular formula C13H22N2O3S B2717309 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1428362-63-3

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B2717309
CAS No.: 1428362-63-3
M. Wt: 286.39
InChI Key: QUILGSGCCOAKSO-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group, an azetidinyl ring, and a piperidinyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidinyl ring, the introduction of the cyclopropylsulfonyl group, and the attachment of the piperidinyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding. Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new medications for various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone include other azetidinyl and piperidinyl derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring systems

Properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-10-4-2-3-7-15(10)13(16)11-8-14(9-11)19(17,18)12-5-6-12/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILGSGCCOAKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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